molecular formula C5H10O4 B12411420 Thyminose-d2

Thyminose-d2

Cat. No.: B12411420
M. Wt: 136.14 g/mol
InChI Key: ASJSAQIRZKANQN-QCKLTUBPSA-N
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Description

Thyminose-d2, also known as deoxyribose-d2, is a deuterium-labeled derivative of thyminose. Thyminose is an endogenous metabolite and a key intermediate in the synthesis of nucleoside drugs. It is primarily used in the manufacture of antiviral and anti-tumor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thyminose-d2 is synthesized by incorporating stable heavy isotopes of hydrogen, such as deuterium, into the thyminose molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .

Industrial Production Methods

The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium into the thyminose molecule .

Chemical Reactions Analysis

Types of Reactions

Thyminose-d2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of deuterated carboxylic acids, while reduction can produce deuterated alcohols .

Scientific Research Applications

Thyminose-d2 has a wide range of scientific research applications, including:

Mechanism of Action

Thyminose-d2 exerts its effects through the incorporation of deuterium into biological molecules. This incorporation can alter the pharmacokinetic and metabolic profiles of drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these effects include various enzymes and metabolic pathways that interact with deuterated compounds .

Comparison with Similar Compounds

Thyminose-d2 is unique compared to other similar compounds due to its deuterium labeling. This labeling provides distinct advantages in scientific research and drug development, including improved stability and altered metabolic profiles. Similar compounds include:

This compound stands out due to its specific deuterium labeling, which offers unique benefits in various scientific and industrial applications.

Properties

Molecular Formula

C5H10O4

Molecular Weight

136.14 g/mol

IUPAC Name

(3S,4R)-5,5-dideuterio-3,4,5-trihydroxypentanal

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3D2

InChI Key

ASJSAQIRZKANQN-QCKLTUBPSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H](CC=O)O)O)O

Canonical SMILES

C(C=O)C(C(CO)O)O

Origin of Product

United States

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